6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
- 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine
- 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
Comparison: Compared to similar compounds, 6-Bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11BrN2O |
---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
6-bromo-7-methoxy-2,8-dimethylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H11BrN2O/c1-6-4-13-5-8(11)9(14-3)7(2)10(13)12-6/h4-5H,1-3H3 |
InChI Key |
ABGYOQJIXSRISF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C(=C(C2=N1)C)OC)Br |
Origin of Product |
United States |
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